molecular formula C9H11NO2 B195517 Parapropamol CAS No. 1693-37-4

Parapropamol

Cat. No.: B195517
CAS No.: 1693-37-4
M. Wt: 165.19 g/mol
InChI Key: SSMYTAQHMUHRSK-UHFFFAOYSA-N
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Description

Parapropamol is a prodrug form of paracetamol, created through the esterification of paracetamol and the carboxylic acid diethylglycine. This modification enhances its water solubility, making it more suitable for intravenous administration. This compound is primarily used in post-operative care when patients cannot take oral or rectal paracetamol, and nonsteroidal anti-inflammatory drugs (NSAIDs) are contraindicated .

Preparation Methods

Synthetic Routes and Reaction Conditions

Parapropamol is synthesized by esterifying paracetamol with diethylglycine. The process involves the following steps:

    Nitration of Phenol: Phenol is nitrated to produce a mixture of ortho- and para-nitrophenol.

    Reduction of Nitro Group: The nitro group in para-nitrophenol is reduced to an amino group, forming para-aminophenol.

    Acetylation: Para-aminophenol is acetylated with acetic anhydride to produce paracetamol.

    Esterification: Paracetamol is esterified with diethylglycine to form this compound

Industrial Production Methods

Industrial production of this compound follows similar steps but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The process involves precise control of temperature, pH, and reaction time to maximize efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

Parapropamol undergoes several types of chemical reactions, including:

    Hydrolysis: this compound is hydrolyzed in the body to release paracetamol and diethylglycine.

    Oxidation and Reduction: this compound can undergo oxidation and reduction reactions, similar to paracetamol.

    Substitution: this compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Hydrolysis: Water and enzymes in the body.

    Oxidation: Oxidizing agents like hydrogen peroxide.

    Reduction: Reducing agents like sodium borohydride.

    Substitution: Various nucleophiles and electrophiles under appropriate conditions.

Major Products Formed

Scientific Research Applications

Parapropamol has several scientific research applications, including:

Mechanism of Action

Parapropamol is a prodrug that is hydrolyzed in the body to release paracetamol. The mechanism of action of paracetamol involves the inhibition of prostaglandin synthesis by blocking the cyclooxygenase (COX) enzymes, COX-1 and COX-2. This inhibition reduces the production of prostaglandins, which are mediators of pain and inflammation. Paracetamol also acts on the central nervous system by modulating the serotonergic descending neuronal pathway, the L-arginine/nitric oxide pathway, and the cannabinoid system .

Comparison with Similar Compounds

Parapropamol is unique compared to other similar compounds due to its enhanced water solubility and rapid onset of action when administered intravenously. Similar compounds include:

    Paracetamol: The parent compound, used widely as an analgesic and antipyretic.

    Phenacetin: An older analgesic, less commonly used due to its potential for causing kidney damage.

    Aspirin: Another analgesic and antipyretic, with anti-inflammatory properties but a higher risk of gastrointestinal side effects.

This compound’s uniqueness lies in its ability to provide rapid pain relief through intravenous administration, making it suitable for post-operative care when oral or rectal administration is not feasible .

Properties

IUPAC Name

N-(4-hydroxyphenyl)propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO2/c1-2-9(12)10-7-3-5-8(11)6-4-7/h3-6,11H,2H2,1H3,(H,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSMYTAQHMUHRSK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC1=CC=C(C=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7046419
Record name Parapropamol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7046419
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1693-37-4
Record name N-(4-Hydroxyphenyl)propanamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1693-37-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Parapropamol [INN:DCF]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001693374
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Parapropamol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7046419
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Parapropamol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.015.359
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name PARAPROPAMOL
Source FDA Global Substance Registration System (GSRS)
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Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the primary mechanism of action for Parapropamol's analgesic effects?

A: Unfortunately, the provided research papers [, ] do not delve into the specific molecular mechanisms or targets of this compound. Further research is needed to elucidate how this compound interacts with biological systems to produce its analgesic effects. Understanding its mechanism of action would be crucial for exploring its full therapeutic potential and potential applications beyond dentistry.

Q2: Have any studies investigated the pharmacokinetic properties of this compound, such as absorption, distribution, metabolism, and excretion (ADME)?

A: The provided abstracts [, ] do not mention any investigations into the pharmacokinetic properties of this compound. Understanding the ADME profile of this compound would be essential for determining its suitability as a therapeutic agent. This information would help establish appropriate dosage regimens, assess potential drug interactions, and predict its efficacy and safety profile in various patient populations.

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